molecular formula C7H11F2NO2 B13246476 Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

Cat. No.: B13246476
M. Wt: 179.16 g/mol
InChI Key: KKBIXEUOAPPUHY-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a difluoromethyl (-CF₂H) substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position. Fluorine incorporation enhances metabolic stability, bioavailability, and binding interactions due to its electronegativity and lipophilicity .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-12-7(11)5-3-10-2-4(5)6(8)9/h4-6,10H,2-3H2,1H3

InChI Key

KKBIXEUOAPPUHY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C(F)F

Origin of Product

United States

Preparation Methods

Overview of Pyrrolidine-3-carboxylate Core Synthesis

The pyrrolidine-3-carboxylate scaffold is commonly synthesized via cyclization reactions starting from amino acid derivatives or through ring-closure of functionalized precursors. Enantioselective hydrogenation and base-mediated cyclocondensation are prevalent methods to construct the pyrrolidine ring with desired stereochemistry and substitution patterns.

Introduction of the Difluoromethyl Group

The difluoromethyl substituent at the 4-position of the pyrrolidine ring is typically introduced via nucleophilic or electrophilic fluorination methods, or by utilizing difluoromethylated building blocks in the synthesis. Recent advances emphasize catalyst-free or mild catalytic conditions to install the difluoromethyl group efficiently.

Detailed Preparation Methods

Base-Mediated Cyclocondensation and Subsequent Functionalization

A notable method involves the condensation of ethyl 3-oxopropanoates bearing trifluoromethyl groups with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by base-mediated cyclocondensation to form β-lactams. Subsequent thermal sulfoxide elimination and ester hydrolysis yield pyrrolidine-3-carboxylates. Regioselective nucleophilic aromatic substitution with nucleophiles such as 3-(tert-butoxycarbonylamino)pyrrolidine, followed by acid-mediated Boc deprotection, affords the target difluoromethylated pyrrolidine derivatives. This multi-step sequence achieves moderate to high yields and allows for the preparation of hydrochloride salts with potent antibacterial activity.

Enantioselective Hydrogenation of Halogenated Pyrrolidine Precursors

An enantioselective hydrogenation approach employs chiral ruthenium catalysts such as [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)] to reduce halogen-substituted pyrrolidine-3-carboxylic acid derivatives. This method affords high enantiomeric purity and yields under moderate conditions (e.g., 80 °C for 5-24 hours in toluene). The process is scalable and economically viable for producing optically active intermediates suitable for further difluoromethylation.

Catalyst-Free Oxa-Michael-Aldol Annulation for Perfluoroalkylated Pyrrolidines

A catalyst-free synthetic route utilizes the oxa-Michael-aldol annulation between perfluoroalk-2-ynoates and N-hydroxyimides to form fused perfluoroalkylated pyrrolidin-2-one derivatives. This method proceeds under mild conditions, yielding up to 97% of the products. Although this approach is primarily for fused ring systems, it demonstrates the potential for incorporating difluoromethyl substituents into pyrrolidine frameworks without metal catalysts.

Difluoromethylation of Hydroxyproline Derivatives

Starting from commercially available methyl esters of 4-hydroxyproline isomers, Boc-protected amino methyl esters are prepared and subjected to difluoromethylation reactions. Subsequent saponification yields this compound derivatives with good to excellent yields. Further functionalization, such as conversion to chloromethyl esters, enables nucleophilic substitution reactions for diversification of the compound library.

Comparative Data Table of Preparation Methods

Methodology Key Steps Catalyst/Conditions Yield (%) Stereoselectivity Notes
Base-mediated cyclocondensation + Nucleophilic substitution Condensation of trifluoromethylated esters, cyclization, substitution Base-mediated, acid deprotection Moderate to High (up to ~47%) High (enantioselective possible) Produces hydrochloride salts with antibacterial activity
Enantioselective hydrogenation Reduction of halogenated pyrrolidine acids Ru catalyst [Ru(OAc)2((R)-2-Furyl-MeOBIPHEP)], 80 °C High (81-93%) High (enantioselective) Economical, scalable, high enantiopurity
Catalyst-free oxa-Michael-aldol annulation Annulation of perfluoroalk-2-ynoates and N-hydroxyimides No catalyst, mild conditions Up to 97% Not specified Useful for fused perfluoroalkylated pyrrolidines
Difluoromethylation of hydroxyproline esters Boc protection, difluoromethylation, saponification Standard organic reagents Good to Excellent Depends on starting isomer Enables further functionalization

Mechanistic Insights and Reaction Optimization

  • The base-mediated cyclocondensation involves formation of β-lactams followed by elimination and substitution steps. The presence of trifluoromethyl groups influences the rearrangement pathways and product distribution.

  • Enantioselective hydrogenation relies on chiral ruthenium catalysts that coordinate to the substrate, enabling stereocontrolled reduction of the pyrrolidine ring precursors. Optimization of temperature and solvent enhances yield and stereoselectivity.

  • The catalyst-free oxa-Michael-aldol annulation proceeds via nucleophilic attack of N-hydroxyimides on activated perfluoroalkyl alkynes, followed by intramolecular cyclization. This mild method avoids metal contamination and is suitable for sensitive substrates.

  • Difluoromethylation of hydroxyproline derivatives typically employs electrophilic difluoromethylating agents under controlled conditions to achieve selective substitution at the 4-position, with subsequent hydrolysis to yield the carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated substituents significantly influence molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate -CF₂H (4) C₈H₁₁F₂NO₂ 207.18 (calc.) Hypothesized improved solubility vs. CF₃ analogs Inferred
Methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl -CF₃ (4) C₇H₁₁ClF₃NO₂ 233.62 High metabolic stability; used in drug discovery
Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate -C₆H₄Cl (4) C₁₂H₁₄ClNO₂ 239.70 Enhanced π-π interactions; agrochemical applications
Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate HCl -C₆H₄F (4) C₁₂H₁₅ClFNO₂ 259.71 Balanced lipophilicity; CNS drug candidate

Key Observations :

  • Aryl Substituents (e.g., 4-chlorophenyl) : Introduce aromaticity, favoring interactions with hydrophobic protein pockets but increasing molecular weight, which may limit blood-brain barrier penetration .
  • Difluoromethyl (-CF₂H): Strikes a balance between -CF₃ and non-fluorinated groups, offering moderate electronegativity and improved metabolic resistance over -CH₃ .

Biological Activity

Methyl 4-(difluoromethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H8_8F2_2N O2_2
  • Molecular Weight : Approximately 179.16 g/mol
  • Functional Groups : Contains a pyrrolidine ring, a difluoromethyl group, and a carboxylate functional group.

These features contribute to its chemical reactivity and biological properties, making it a valuable building block in organic synthesis and pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. The compound has been studied for its ability to inhibit the growth of various pathogens, suggesting its potential utility in developing therapeutic agents against infectious diseases. The mechanism of action may involve the inhibition of specific enzymes or receptors within microbial cells.

Enzyme Inhibition

The compound is also recognized for its role as an enzyme inhibitor. It may interact with various molecular targets, potentially blocking enzyme activity by binding to their active sites. This inhibition can lead to altered metabolic pathways in target organisms, contributing to its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrrolidine ring or the difluoromethyl group can significantly influence the compound's potency and specificity. For instance, studies have shown that substituents at specific positions on the pyrrolidine ring can enhance binding affinity and biological activity .

Study on Antibacterial Activity

In a recent study evaluating the antibacterial properties of various pyrrolidine derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis, leading to cell lysis .

Enzyme Inhibition Study

Another investigation focused on the enzyme inhibitory effects of this compound on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for lipid metabolism, and inhibition by the compound resulted in altered lipid profiles in cellular models, indicating its potential as a therapeutic agent for metabolic disorders .

Summary of Research Findings

Study Focus Findings
Antimicrobial ActivitySignificant antifungal and antibacterial effects observed; potential for therapeutic applications.
Enzyme InhibitionEffective inhibitor of NAPE-PLD; alters lipid metabolism in cellular models.
Structure-Activity Relationship (SAR)Modifications enhance potency; specific substituents improve binding affinity and biological activity.

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